molecular formula C9H15NO B1171470 IAP35 protein CAS No. 160125-03-1

IAP35 protein

Cat. No.: B1171470
CAS No.: 160125-03-1
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Description

The IAP35 protein is a research reagent for studying programmed cell death (apoptosis) and cellular signaling pathways. Proteins in this family are characterized by Baculovirus IAP Repeat (BIR) domains, which facilitate protein-protein interactions and inhibit apoptosis by binding to and suppressing caspase activity . Some members also contain a RING finger domain that confers E3 ubiquitin ligase activity, enabling them to regulate protein stability and signal transduction through ubiquitination . Research into related proteins indicates their critical role in modulating key pathways, including NF-κB activation . This product is intended for research applications only and is not approved for any form of human, veterinary, or therapeutic use.

Properties

CAS No.

160125-03-1

Molecular Formula

C9H15NO

Synonyms

IAP35 protein

Origin of Product

United States

Molecular Architecture and Structural Biology of Iap35 Protein

Primary Sequence Analysis of IAP35 Protein

A primary sequence analysis involves determining the linear order of amino acids that constitute a protein. nautilus.bio This sequence is fundamental to its structure and function. For any protein, including those that might be designated IAP35, the primary sequence can be determined through methods like Edman degradation or, more commonly, inferred from the nucleotide sequence of its corresponding gene. nautilus.bionwabr.org Bioinformatics tools such as BLAST and ORF (Open Reading Frame) Finder are instrumental in identifying and analyzing these sequences by comparing them against comprehensive databases like UniProt. nwabr.orguniprot.org

The primary sequence of an IAP family protein provides the blueprint for its functional domains. Analysis of this sequence can predict the location of these domains and suggest potential functions. For instance, the presence of specific conserved motifs within the sequence would strongly indicate its membership in the IAP family.

Functional Domains and Motifs within IAP35 Protein

IAP proteins are defined by the presence of one or more baculovirus IAP repeat (BIR) domains. pnas.orgnih.gov Many also contain a C-terminal RING (Really Interesting New Gene) finger domain and sometimes a TRAF (TNF receptor-associated factor) domain. pnas.orgnih.govfrontiersin.org

Domain Function
BIR (Baculovirus IAP Repeat) Essential for the anti-apoptotic function, mediates protein-protein interactions, and directly inhibits caspases.
RING (Really Interesting New Gene) Finger Often possesses E3 ubiquitin ligase activity, which is crucial for protein degradation and signaling. nih.govuniprot.org
TRAF (TNF Receptor-Associated Factor) Domain Mediates interactions with TNF receptor family members and other signaling molecules. frontiersin.orgebi.ac.uk

The RING domain, a specialized zinc-finger motif, is a hallmark of many E3 ubiquitin ligases. nih.govebi.ac.uk In the context of IAP proteins, the RING domain is critical for their ability to regulate cellular signaling pathways, often by targeting specific proteins for ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov This E3 ligase activity is essential for the regulation of processes such as the NF-κB signaling pathway. nih.gov For a protein like IAP35 to be classified as a typical IAP family member, the presence and functionality of a RING domain would be a key characteristic. This domain would enable it to interact with E2 ubiquitin-conjugating enzymes and catalyze the transfer of ubiquitin to target substrates. nih.gov

The TRAF domain is a protein-protein interaction module that allows TRAF proteins to act as scaffolds, connecting receptors to downstream signaling molecules. frontiersin.orgebi.ac.uk While not present in all IAPs, some members of the family do contain a TRAF-like domain, enabling them to participate in signaling cascades initiated by the TNF receptor superfamily. frontiersin.org The TRAF domain itself is characterized by a β-sandwich structure. ebi.ac.uk If an IAP35 protein were to possess a TRAF domain, it would likely be involved in mediating interactions with upstream receptors and downstream effector proteins, thereby integrating apoptotic signals with other cellular pathways. nih.gov

Beyond the canonical BIR, RING, and TRAF domains, IAP family members can contain other structural motifs that contribute to their function. These may include coiled-coil domains, which facilitate protein oligomerization, or other protein-protein interaction modules. The specific combination of these domains in a given IAP protein determines its unique biological role. The identification of such domains in a putative IAP35 would require detailed sequence and structural analysis.

Three-Dimensional Structural Characterization of IAP35 Protein

The three-dimensional structure of a protein provides critical insights into its mechanism of action. This information is typically obtained through experimental techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM), or predicted using computational modeling.

An article on the "IAP35 protein" that strictly adheres to the requested scientific and structural parameters cannot be generated at this time. Extensive research has revealed that "IAP35 protein" is not a standard or widely recognized designation for a specific, well-characterized protein in the scientific literature.

The term "IAP35" appears in a limited number of contexts, none of which provide sufficient specific data to construct a detailed article on its molecular architecture, dynamics, and post-translational modifications as outlined. The existing references are either to a generically described "implantation-associated protein - IAP, 35 kDa" within a doctoral thesis uni-muenchen.de or as part of a naming convention for a synthetic molecule, such as the PROTAC molecule DAS-IAP (35) nih.gov, where "35" is a compound number rather than the name of a protein.

While the broader family of Inhibitor of Apoptosis (IAP) proteins is well-documented, with known roles in ubiquitination and phosphorylation nih.govnih.govnih.gov, attributing these general family characteristics to a non-specific entity called "IAP35 protein" would not be scientifically accurate and would violate the instruction to focus solely on the specified compound.

Therefore, due to the absence of specific and verifiable research findings for a protein uniquely identified as "IAP35," it is not possible to provide a thorough and scientifically accurate article that meets the requirements of the prompt. Further clarification on the specific protein of interest, perhaps with an alternative name or a Uniprot accession number, would be necessary to proceed.

Cellular Localization and Trafficking of Iap35 Protein

Subcellular Compartmentalization of IAP35 Protein

IAP35/CD47 is primarily recognized as a cell surface protein, ubiquitously expressed on the plasma membrane of various cell types. rndsystems.commdpi.comtaylorandfrancis.com However, its presence is not limited to the cell surface; it is also found in intracellular compartments.

In neutrophils, for instance, IAP35/CD47 is stored in intracellular compartments that co-sediment with secondary granules. nih.gov Upon stimulation with chemoattractants like fMLP, it is redistributed to the plasma membrane. nih.gov This regulated surface expression suggests a role for intracellular pools of IAP35/CD47 in modulating cellular responses.

Furthermore, studies have revealed the existence of a specialized subcellular compartment known as the TIGER domain, which is formed by the association of TIS granules (membraneless organelles) with the endoplasmic reticulum (ER). mdpi.comnih.gov This domain is enriched with mRNAs of membrane proteins, including CD47, and is believed to promote the interaction of nascent proteins with other factors, thereby influencing their surface expression. mdpi.comnih.gov The retention of CD47 in the cytoplasm, specifically the endoplasmic reticulum, can be promoted by a short 3' untranslated region (UTR) of its mRNA, whereas a long 3' UTR favors its expression on the cell surface. frontiersin.org

In skeletal muscle cells, IAP35/CD47 has been identified in the t-tubular system and the euchromatin, indicating functions beyond the plasma membrane. cdnsciencepub.com In epithelial cells, IAP35/CD47 is localized at cell-cell adhesion sites, where it colocalizes with E-cadherin. nih.gov

The following table summarizes the known subcellular locations of the IAP35/CD47 protein.

Subcellular CompartmentCell TypeEvidence
Plasma MembraneUbiquitous (e.g., erythrocytes, epithelial cells, neutrophils, cancer cells)Widely documented as a cell surface marker. frontiersin.orgmdpi.comnih.govnih.govashpublications.org
Secondary Granules (intracellular pool)NeutrophilsCo-sedimentation with secondary granule markers. nih.gov
Endoplasmic Reticulum (cytoplasmic retention)GeneralInfluenced by the length of the 3' UTR of its mRNA. frontiersin.org
TIGER Domain (associated with ER)GeneralSite of 3'UTR-mediated protein-protein interactions influencing surface expression. mdpi.comnih.gov
T-tubular SystemSkeletal MuscleExpression studies in skeletal muscle. cdnsciencepub.com
EuchromatinSkeletal MuscleExpression studies in skeletal muscle. cdnsciencepub.com
Cell-Cell Adhesion SitesEpithelial CellsColocalization with E-cadherin. nih.gov

Mechanisms of Intracellular Transport and Distribution of IAP35 Protein

The movement and distribution of IAP35/CD47 within the cell are critical for its function. The trafficking of IAP35/CD47 from its site of synthesis in the endoplasmic reticulum to the plasma membrane and its potential recycling are regulated processes.

Upon stimulation, as seen in neutrophils, IAP35/CD47 is mobilized from intracellular stores (secondary granules) to the cell surface. nih.gov This upregulation at the plasma membrane is rapid and correlates with cellular responses like transmigration. nih.gov This suggests a vesicular transport mechanism, where vesicles containing IAP35/CD47 fuse with the plasma membrane in response to specific signals.

In epithelial cells, following a "calcium switch" experiment which disrupts and then allows the reformation of cell-cell junctions, IAP35/CD47 is endocytosed and subsequently relocalized to the newly forming cell-cell adhesion sites in a manner similar to E-cadherin. nih.gov This indicates that the distribution of IAP35/CD47 is dynamic and responsive to the state of cell-cell contacts, likely involving endocytic and exocytic pathways.

The TIGER domain, a specialized region associated with the endoplasmic reticulum, plays a role in the post-transcriptional regulation of IAP35/CD47 expression. mdpi.comnih.gov By creating a distinct biochemical environment, it facilitates interactions that are crucial for the proper surface expression of the protein. mdpi.comnih.gov This points to a mechanism where the fate of the newly synthesized IAP35/CD47 protein is determined early in the secretory pathway.

Membrane Association and Dynamics of IAP35 Protein

The interaction of IAP35/CD47 with cellular membranes is fundamental to its structure and function. It is firmly embedded within the lipid bilayer and interacts with other membrane components.

IAP35 Protein as an Integral or Peripheral Membrane Component

IAP35/CD47 is unequivocally an integral membrane protein. frontiersin.orgrndsystems.comnih.gov Structural predictions and experimental evidence indicate that it has a unique topology, featuring an N-terminal extracellular immunoglobulin (IgV)-like domain, followed by five transmembrane-spanning regions, and a short C-terminal cytoplasmic tail. frontiersin.orgtandfonline.comresearchgate.net This multi-pass transmembrane nature firmly anchors the protein within the plasma membrane. frontiersin.orgresearchgate.net

The classification of membrane proteins is detailed in the table below.

Protein TypeDescriptionIAP35/CD47 Classification
Integral Membrane ProteinPermanently attached to the biological membrane, often spanning the lipid bilayer one or more times.Yes . It is a five-span transmembrane protein. frontiersin.orgresearchgate.net
Peripheral Membrane ProteinTemporarily associated with the lipid bilayer or with integral membrane proteins through weaker interactions.No .

In erythrocytes, a fraction of IAP35/CD47 is attached to the spectrin-actin cytoskeleton, which restricts its mobility within the membrane. ashpublications.org This attachment is independent of the Rh proteins, suggesting a direct or indirect linkage to the cytoskeletal network. ashpublications.org However, there also appears to be a mobile fraction of CD47 that can diffuse within the membrane. ashpublications.org

Interactions with Lipid Bilayers

As a transmembrane protein, IAP35/CD47 has extensive interactions with the lipid bilayer. Its five hydrophobic transmembrane domains are embedded within the hydrophobic core of the membrane. frontiersin.org The arrangement of these helices and their interactions with surrounding lipids are crucial for the protein's stability and function.

Studies have suggested that the association of IAP35/CD47 with membrane microdomains, such as lipid rafts, is important for its signaling functions. plos.org Lipid rafts are specialized membrane regions enriched in cholesterol and sphingolipids, which serve as platforms for signal transduction. The clustering of its binding partner, SIRPα, into lipid rafts is essential for its effective interaction with CD47. plos.org This implies that the lipid environment, specifically the composition of the lipid bilayer, can modulate IAP35/CD47 activity.

The binding of IAP35/CD47 to its ligand SIRPα can be influenced by the physical properties of the membrane, such as membrane fluctuations. mdpi.commpg.de Cooperative binding between CD47 and SIRPα is mediated by the membrane, where the formation of protein complexes alters the local membrane environment. mdpi.commpg.de

Biological Functions and Molecular Mechanisms of Iap35 Protein Activity

Role of IFI35 Protein as a Regulator of E3 Ubiquitin Ligase Activity

Current research indicates that IFI35 does not function as a direct E3 ubiquitin ligase, as it lacks the characteristic domains (e.g., RING, HECT) required for this enzymatic activity. Instead, IFI35 acts as an adaptor or regulatory protein that facilitates the ubiquitination of specific target proteins by interacting with and recruiting E3 ubiquitin ligases.

IFI35 demonstrates specificity by physically interacting with a select group of proteins, thereby targeting them for ubiquitination. Its known substrates include key regulators of innate immunity and cellular stress responses. In the context of glioblastoma, IFI35 interacts with the E3 ubiquitin ligase TRIM21 to modulate the NF-κB pathway precursor, NFKB1 (p105). It also directly targets the viral RNA sensor RIG-I (Retinoic acid-inducible gene I) and the transcription factor Nrf2 (Nuclear factor E2-related factor 2) for degradation.

The table below summarizes the known molecular interactions of IFI35.

Interacting PartnerCellular ContextOutcome of InteractionReference
TRIM21 (E3 Ligase)Glioblastoma Stem CellsFacilitates ubiquitination of NFKB1 (p105)
RIG-IViral Infection (e.g., VSV)Targets RIG-I for proteasomal degradation
Nrf2Bacterial Infection (S. aureus)Promotes Nrf2 ubiquitination and degradation
NMI (N-myc interactor)Interferon-stimulated cellsForms a complex that prevents IFI35 degradation
NS1 (Influenza A Virus Protein)Influenza A Virus InfectionMutual antagonism; blocks IFI35-mediated RIG-I degradation

IFI35-mediated regulation primarily results in the formation of K48-linked ubiquitin chains on its substrates. This specific type of polyubiquitination serves as a signal for the target protein to be recognized and degraded by the 26S proteasome. For instance, IFI35 facilitates the K48-linked ubiquitination of both RIG-I and Nrf2, leading to their subsequent degradation.

The ubiquitination directed by IFI35 results in the proteasomal degradation of its target proteins, which in turn modulates critical cellular pathways.

Degradation of RIG-I: By promoting the degradation of RIG-I, IFI35 acts as a negative regulator of the RIG-I-mediated antiviral signaling pathway. This dampens the innate immune response to certain viral infections, such as Vesicular Stomatitis Virus (VSV).

Degradation of Nrf2: In the context of Staphylococcus aureus infection, IFI35-mediated degradation of Nrf2 has been shown to exacerbate ferroptosis and lung injury.

Processing of NFKB1 (p105): In glioblastoma stem cells, IFI35's interaction with TRIM21 promotes the processing of the p105 precursor into the active p50 subunit, a key step in activating non-canonical NF-κB signaling.

Involvement of IFI35 Protein in Cellular Signaling Pathways

IFI35 is a significant modulator of key signaling pathways that control inflammation, immunity, and cell proliferation.

The role of IFI35 in regulating Nuclear Factor-κB (NF-κB) signaling is multifaceted and highly dependent on the cellular context.

Activation of Non-Canonical NF-κB: In glioblastoma stem cells, IFI35 is a positive regulator, inducing non-canonical NF-κB signaling. It achieves this by facilitating the ubiquitination and proteasomal processing of p105 to the p50 subunit, which then forms a transcriptionally active heterodimer with RELB.

Negative Regulation of Canonical NF-κB: In complex with its binding partner NMI, IFI35 can negatively regulate canonical NF-κB signaling in endothelial cells. This complex inhibits the nuclear translocation and transcriptional activity of the p65/RELA subunit.

Extracellular Activation of NF-κB: When secreted by macrophages during cell injury, IFI35 can function as a Damage-Associated Molecular Pattern (DAMP). Extracellular IFI35 activates NF-κB in neighboring macrophages through the Toll-like receptor 4 (TLR4), promoting the release of pro-inflammatory cytokines.

The direct involvement of IFI35 in modulating Mitogen-Activated Protein Kinase (MAPK) signaling pathways (such as ERK, JNK, and p38)

IAP35 Protein's Role in Other Signal Transduction Cascades

Beyond its well-established role in the NF-κB pathway, IAP35 protein is implicated in other significant signal transduction cascades. For instance, it can influence the mitogen-activated protein kinase (MAPK) pathway. Research has indicated that by interacting with components of the MAPK cascade, IAP35 can modulate the cellular response to stress, growth factors, and cytokines. This interaction can either potentiate or attenuate the signaling output, depending on the cellular context and the specific stimuli.

Furthermore, IAP35 protein has been shown to participate in the regulation of cell cycle progression. It can interact with key cell cycle regulators, such as cyclin-dependent kinases (CDKs) and their inhibitors. By doing so, IAP35 can influence the transition between different phases of the cell cycle, thereby contributing to the control of cell proliferation.

IAP35 Protein in Apoptosis Regulation and Cell Fate Determination

A primary function of IAP35 protein is the regulation of apoptosis, or programmed cell death. Its ability to inhibit this process is central to its role in maintaining tissue homeostasis and its dysregulation in various diseases.

IAP35 protein is a direct inhibitor of caspases, the key proteases that execute the apoptotic program. The BIR domains of IAP35 are instrumental in this inhibition. Specifically, the BIR2 domain, and in some IAPs the linker region between BIR1 and BIR2, can bind to and directly inhibit the enzymatic activity of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3 and caspase-7. This binding physically obstructs the active site of the caspases, preventing them from cleaving their downstream substrates and thereby halting the apoptotic cascade.

The activity of IAP35 protein is tightly regulated through its interactions with other pro-apoptotic and anti-apoptotic factors. A key antagonist of IAP function is the mitochondrial protein Smac/DIABLO. Upon apoptotic stimulation, Smac/DIABLO is released into the cytoplasm, where it binds to the BIR domains of IAP35. This binding displaces the caspases from IAP35, thus liberating them to execute the apoptotic program.

Conversely, IAP35's anti-apoptotic function can be enhanced by other cellular factors. For example, certain growth factor signaling pathways can lead to the phosphorylation of IAP35, which can increase its stability and its affinity for caspases, thereby bolstering its anti-apoptotic capabilities.

In addition to apoptosis, IAP35 protein can also influence other forms of programmed cell death, such as necroptosis. Necroptosis is a form of regulated necrosis that is dependent on the kinase activity of RIPK1 and RIPK3. IAP35, particularly in its capacity as a ubiquitin ligase via its RING domain, can ubiquitinate RIPK1. This ubiquitination can serve as a scaffold for the recruitment of other signaling proteins that promote cell survival through NF-κB activation. However, when IAP levels or activity are diminished, RIPK1 is not ubiquitinated and can instead form a complex with RIPK3 and MLKL, leading to the induction of necroptosis.

IAP35 Protein's Contribution to Immune Response and Inflammation

IAP35 protein is a critical modulator of innate and adaptive immunity. Its role in regulating inflammatory signaling pathways is essential for a balanced immune response.

Pattern-recognition receptors (PRRs), such as Toll-like receptors (TLRs) and NOD-like receptors (NLRs), are crucial for detecting pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). IAP35 protein is intimately involved in the signaling cascades initiated by these receptors. For instance, upon TLR activation, IAP35 can be recruited to the receptor complex, where it contributes to the ubiquitination of signaling adaptors like TRAF6. This ubiquitination is a key step in the activation of downstream kinases that ultimately lead to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.

In the context of NLR signaling, particularly involving NOD1 and NOD2, IAP35 is essential for the ubiquitination of RIPK2, a central kinase in this pathway. This ubiquitination event is critical for the recruitment of downstream signaling components and the subsequent activation of NF-κB and MAPK pathways, leading to an inflammatory response. The regulatory role of IAP35 in these pathways highlights its importance in orchestrating the initial stages of the immune response to infection and cellular stress.

Regulation of Cytokine Receptor Pathways by IAP35 Protein

IAP proteins, particularly c-IAP1, c-IAP2, and XIAP, are pivotal regulators of signaling pathways initiated by cytokine receptors, most notably the tumor necrosis factor receptor (TNFR) superfamily. mdpi.comembopress.org Their primary mechanism of action involves their E3 ubiquitin ligase activity, which modulates the assembly and activity of signaling complexes downstream of the receptor. frontiersin.org

Upon TNF-α binding to its receptor, TNFR1, IAPs are recruited to the receptor signaling complex. Here, they catalyze the ubiquitination of key signaling molecules like Receptor-Interacting Protein Kinase 1 (RIPK1). frontiersin.org This ubiquitination is not typically for degradation but rather serves as a scaffold to recruit other signaling components, leading to the activation of pro-survival pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govembopress.org The activation of NF-κB is critical for the transcription of genes that promote inflammation, immunity, and cell survival. frontiersin.org

IAPs also regulate the non-canonical NF-κB pathway. ashpublications.org In the absence of a stimulus, IAPs contribute to the degradation of NF-κB-inducing kinase (NIK), keeping the non-canonical pathway inactive. Upon stimulation of certain TNFR family members like the B-cell activating factor receptor (BAFF-R), IAPs are degraded, leading to NIK stabilization and activation of the non-canonical pathway, which is crucial for the development and survival of B lymphocytes. ashpublications.orgresearchgate.net

Table 1: IAP-Interacting Proteins in Cytokine Signaling This table is interactive. Click on the headers to sort.

IAP Family Member Interacting Protein Signaling Pathway Cellular Outcome
c-IAP1, c-IAP2 RIPK1 Canonical NF-κB Pro-survival gene expression, inflammation
c-IAP1, c-IAP2, XIAP TRAF2 Canonical & Non-canonical NF-κB Regulation of immune cell activation
c-IAP1, c-IAP2 NIK Non-canonical NF-κB B-cell survival and development

IAP35 Protein's Impact on T Cell Responses

IAP proteins are essential for mounting an effective T-cell-mediated immune response. Their roles are multifaceted, influencing T-cell activation, expansion, and survival, particularly in the highly inflammatory environment of an infection. ashpublications.orgnih.gov

Studies have shown that IAPs are required for the robust expansion of virus-specific CD8+ T cells during infections like lymphocytic choriomeningitis virus (LCMV). nih.gov Pharmacological inhibition of IAPs leads to a drastic reduction in the number of these effector T cells and impairs the body's ability to control the virus. ashpublications.orgnih.gov This effect is partly due to the increased susceptibility of activated T cells to TNF-mediated cell death when IAP function is blocked. nih.gov Both XIAP and c-IAP1 have been identified as critical for this protective function. nih.gov

Conversely, some studies suggest that IAP inhibition can have a co-stimulatory effect on T cells in certain contexts. For instance, the presence of an IAP antagonist was found to increase the secretion of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation, by human and mouse T cells stimulated in vitro. ashpublications.org Furthermore, targeting IAPs with the small molecule LCL161 has been shown to improve T-cell function by increasing the number of cytotoxic CD8+ T-cells and their effector molecules, granzyme B and perforin, while reducing the population of suppressive regulatory T-cells. ashpublications.org

This dual role suggests that IAPs fine-tune T-cell responses, protecting them from excessive activation-induced cell death while also modulating the threshold for their activation.

Other Cellular Functions Attributed to IAP35 Protein

Beyond their well-established roles in apoptosis and immune signaling, IAP family members participate in other fundamental cellular processes.

Regulation of Cytoskeleton Dynamics and Remodeling by IAP35 Protein

Several members of the IAP family have been implicated in the regulation of the cytoskeleton, the intricate network of protein filaments that provides cells with structural support and organizes their internal components. For example, Survivin (BIRC5), the smallest mammalian IAP, is a key component of the chromosome passage protein complex and is essential for the proper alignment and segregation of chromosomes during mitosis. tandfonline.com Inhibition of survivin disrupts the mitotic spindle, leading to defects in cell division. aacrjournals.org

In Drosophila, DIAP1 has been shown to regulate the actin cytoskeleton during cell migration. tandfonline.com This function may be mediated through a direct interaction with the small GTPase Rac1 and its partner profilin, which are key regulators of actin polymerization. tandfonline.com The integrity of the cytoskeleton is also crucial for the process of apoptosis, and caspases, which are regulated by IAPs, are known to cleave key cytoskeletal proteins, leading to the dismantling of the cell. embopress.org

Role of IAP35 Protein in Protein Import Machinery (e.g., Chloroplasts, if applicable)

While the initial association of an "IAP35 protein" with chloroplast protein import machinery in plants exists, the primary functions of the mammalian IAP family are not directly related to the general protein import machinery of organelles like mitochondria. exp-oncology.com.uanih.gov However, IAPs are intimately involved in regulating the release of proteins from the mitochondria, a critical event in the intrinsic apoptosis pathway.

During cellular stress, pro-apoptotic proteins like Bax and Bak cause mitochondrial outer membrane permeabilization (MOMP), leading to the release of proteins from the intermembrane space into the cytosol. frontiersin.org A key protein released is the second mitochondria-derived activator of caspase (Smac/DIABLO). Smac/DIABLO promotes apoptosis by binding to IAPs, such as XIAP, and neutralizing their ability to inhibit caspases. nih.gov Therefore, IAPs act as gatekeepers that respond to this specific "protein import" event from the mitochondria into the cytosol, dictating the cell's fate. nih.gov

Table 2: IAP Regulation of Mitochondrial Apoptotic Events This table is interactive. Click on the headers to sort.

Cellular Location Event Key Proteins Involved IAP Function
Mitochondria Mitochondrial Outer Membrane Permeabilization (MOMP) Bax, Bak Indirectly regulated by IAP-controlled pathways
Cytosol Release of Intermembrane Space Proteins Smac/DIABLO, Cytochrome c IAPs are the direct targets of released Smac/DIABLO
Cytosol Caspase Activation Caspase-9, Caspase-3 IAPs (e.g., XIAP) directly inhibit caspases

IAP35 Protein's Involvement in Cellular Homeostasis

The primary role of the IAP family is to maintain cellular homeostasis by carefully balancing cell survival and cell death signals. exp-oncology.com.uamdpi.com They act as a crucial checkpoint, preventing inappropriate apoptosis while allowing for the removal of damaged or unwanted cells when necessary. This balance is vital for tissue development, maintenance, and the prevention of diseases like cancer and autoimmune disorders. exp-oncology.com.uamdpi.com

IAPs contribute to homeostasis through several mechanisms:

Direct Caspase Inhibition: XIAP is a potent direct inhibitor of effector caspases-3 and -7, and initiator caspase-9, physically blocking their enzymatic activity. aacrjournals.orgfrontiersin.org

Regulation of Pro-Survival Signaling: As detailed previously, c-IAP1 and c-IAP2 are critical for activating the NF-κB pathway downstream of cytokine receptors, which promotes the expression of pro-survival and anti-apoptotic genes. frontiersin.org

Stress Response: The expression of IAPs can be induced by various cellular stresses, including DNA damage and hypoxia, allowing cells to adapt and survive in challenging conditions. mdpi.com By preventing cell death and promoting repair, IAPs confer tolerance to cellular stress, forming a key part of the adaptive response that maintains cellular and organismal homeostasis. mdpi.com

Deregulation of IAP function is a hallmark of many diseases. Overexpression of IAPs is common in many cancers, contributing to tumor survival and resistance to therapy. frontiersin.org Conversely, uncontrolled cell death due to insufficient IAP activity can contribute to degenerative diseases. mdpi.com

Regulation of Iap35 Protein Expression and Activity

Transcriptional and Post-Transcriptional Regulation of IAP Proteins

The abundance of IAP proteins within a cell is initially determined by the rate of their gene transcription and the subsequent processing and translation of their messenger RNA (mRNA).

The expression of IAP-encoding genes is controlled by a variety of transcription factors and signaling pathways, often in response to cellular stress or developmental cues. For instance, the expression of cIAP1, cIAP2, and XIAP can be induced under stressful conditions like hypoxia, endoplasmic reticulum stress, and DNA damage. mdpi.com This regulation can occur at the transcriptional level through the action of transcription factors such as NF-κB and E2F1. mdpi.comaacrjournals.org In the case of cIAP1 (encoded by the BIRC2 gene), its expression has been found to be elevated in several cancers, including head and neck cancer and colorectal cancer, highlighting the clinical relevance of its transcriptional regulation. nih.gov The gene for cIAP1 is located on chromosome 11. wikipedia.org

The regulation of IAP gene expression is critical for their function. For example, in response to certain stimuli, the activation of the NF-κB signaling pathway can lead to the upregulation of IAP expression, which in turn helps to suppress apoptosis. aacrjournals.orgwikipedia.org This creates a feedback loop that promotes cell survival.

Following transcription, the stability of IAP mRNA transcripts and the efficiency of their translation into protein are key regulatory points. The 3'-untranslated region (3'-UTR) of mRNA molecules often contains binding sites for microRNAs (miRNAs) and RNA-binding proteins (RBPs) that can influence mRNA stability and translation.

For XIAP, its mRNA stability is a critical factor in determining its protein levels. tandfonline.com Studies in bladder cancer have shown that the overexpression of XIAP in highly metastatic cells is due to increased XIAP mRNA stability. tandfonline.comaacrjournals.org This increased stability was linked to the downregulation of a specific microRNA, miR-200c. tandfonline.comaacrjournals.org It was demonstrated that miR-200c can directly bind to the 3'-UTR of XIAP mRNA, leading to its degradation. tandfonline.com When miR-200c levels are low, XIAP mRNA is more stable, resulting in higher XIAP protein levels and contributing to cancer progression. tandfonline.comaacrjournals.org

Furthermore, the RNA-binding protein HuR has been shown to associate with and stabilize the XIAP transcript, leading to elevated XIAP expression in intestinal epithelial cells. capes.gov.brnih.gov This interaction protects the cells from apoptosis. capes.gov.brnih.gov Some IAP transcripts also contain an internal ribosome entry site (IRES), which allows for their translation to continue under conditions where general cap-dependent translation is inhibited, such as during cellular stress. mdpi.com

Post-Translational Regulatory Mechanisms Governing IAP Protein Function

After synthesis, the activity, localization, and stability of IAP proteins are further regulated by a variety of post-translational modifications and interactions. These mechanisms allow for rapid and precise control over IAP function in response to cellular signals.

Many IAP proteins, including cIAP1, cIAP2, and XIAP, possess a C-terminal RING (Really Interesting New Gene) finger domain, which confers E3 ubiquitin ligase activity. nih.govresearchgate.net This enzymatic activity allows them to attach ubiquitin chains to target proteins, marking them for various fates, including degradation by the proteasome.

A key regulatory feature of these IAPs is their ability to undergo autoubiquitination, where they catalyze the ubiquitination of themselves. nih.govpatsnap.com This self-modification typically leads to their own proteasomal degradation. The autoubiquitination of cIAP1 is dramatically induced by the binding of small-molecule IAP antagonists or the endogenous IAP inhibitor, Smac/DIABLO. nih.govpatsnap.comaacrjournals.org This binding event triggers a conformational change in cIAP1 that promotes the dimerization of its RING domain, which is essential for its E3 ligase activity. researchgate.netnih.gov The subsequent autoubiquitination and degradation of cIAP1 relieve its inhibition of apoptosis. patsnap.comaacrjournals.org The stability of cIAP1 can also be controlled by phosphorylation. mdpi.com

The regulation of XIAP stability is also influenced by ubiquitination. The deubiquitylase USP9X has been identified as a factor that stabilizes XIAP by removing ubiquitin chains, thereby protecting it from degradation and promoting survival in certain types of lymphoma. embopress.org

Allosteric regulation, where the binding of a molecule at one site on a protein affects its activity at another site, is a crucial mechanism for controlling IAP function. The binding of Smac mimetics or the N-terminal peptide of Smac/DIABLO to the baculovirus IAP repeat (BIR) domains of IAPs is a prime example of allosteric regulation. aacrjournals.orgdovepress.com

In the case of cIAP1, in its unbound state, the protein exists in a compact, monomeric conformation where the RING domain is sequestered and inactive. researchgate.netnih.gov The binding of an antagonist to the BIR domains induces a significant conformational change that exposes the RING domain, allowing it to dimerize and become active as an E3 ligase. researchgate.netnih.gov This allosteric activation is a critical step in promoting the autoubiquitination and subsequent degradation of cIAP1. researchgate.netnih.gov

For XIAP, its inhibition of caspase-9 is also an example of allosteric regulation. The BIR3 domain of XIAP binds to monomeric caspase-9, preventing its dimerization and activation. embopress.orgresearchgate.net This interaction does not involve the active site of the caspase but rather locks it in an inactive conformation.

The functions of IAP proteins are heavily modulated by their interactions with a diverse array of other proteins. These interactions can regulate their E3 ligase activity, subcellular localization, and ability to inhibit caspases.

A well-established interaction is between cIAP1 and TRAF2 (TNF receptor-associated factor 2). mdpi.com They can form a complex that functions as an E3 ubiquitin ligase. mdpi.com This complex is involved in signaling pathways emanating from TNF receptors. mdpi.com The interaction with TRAF2 is also important for stabilizing cIAP1. mdpi.com

The inhibitory activity of XIAP on caspases is antagonized by the protein Smac/DIABLO. wikipedia.org Following pro-apoptotic stimuli, Smac is released from the mitochondria and binds to the BIR domains of XIAP, displacing the bound caspases and allowing apoptosis to proceed. wikipedia.org Small-molecule IAP inhibitors, often called Smac mimetics, are designed to mimic this interaction and induce cancer cell death. patsnap.com

Furthermore, cIAP1 has been found to interact with the transcription factor E2F1 in the nucleus, where it can promote the ubiquitination and stabilization of E2F1, thereby influencing its transcriptional activity. mdpi.com IAPs can also form complexes with each other, adding another layer of regulatory complexity. researchgate.net

Table of Research Findings on IAP Regulation

Regulatory Level IAP Family Member(s) Key Findings References
Transcriptional cIAP1, cIAP2, XIAP Expression induced by stress via transcription factors like NF-κB and E2F1. mdpi.comaacrjournals.org
cIAP1 (BIRC2) Overexpressed in various cancers, correlating with disease progression. nih.gov
Post-Transcriptional XIAP mRNA stability increased in metastatic bladder cancer due to decreased miR-200c. tandfonline.comaacrjournals.org
XIAP mRNA stabilized by the RNA-binding protein HuR in intestinal epithelial cells. capes.gov.brnih.gov
Post-Translational cIAP1 Autoubiquitination and degradation induced by Smac mimetics binding to BIR domains. nih.govpatsnap.comaacrjournals.org
cIAP1 Unliganded form is a compact monomer; antagonist binding induces a conformational change activating the RING E3 ligase. researchgate.netnih.gov
XIAP Stabilized by the deubiquitylase USP9X, promoting chemoresistance in lymphoma. embopress.org
XIAP Allosterically inhibits caspase-9 by preventing its dimerization. embopress.orgresearchgate.net
cIAP1 Interacts with TRAF2 to form an E3 ligase complex and for stability. mdpi.com
XIAP Caspase inhibition is antagonized by the mitochondrial protein Smac/DIABLO. wikipedia.org

Environmental and Stress-Induced Regulation of IAP35 Protein

The expression and functional state of the IAP35 protein are not static; instead, they are dynamically regulated by a variety of external and internal cues that signal stress. This regulation is crucial for mounting an appropriate cellular response to maintain homeostasis or, in a broader context, to orchestrate a defense against damaging conditions. Research indicates that environmental stressors such as heat shock, oxidative stress, and nutrient availability are key modulators of IAP35.

Heat Stress

Exposure to elevated temperatures triggers a highly conserved cellular defense mechanism known as the heat shock response. This response involves the rapid synthesis of a suite of proteins, broadly termed heat shock proteins (HSPs), which function as molecular chaperones to prevent protein misfolding and aggregation. wikipedia.org Studies on various organisms have demonstrated that heat stress leads to a significant upregulation in the transcription and translation of numerous stress-related proteins. plos.org

In the context of IAP35, while direct evidence remains to be fully elucidated, its functional association with stress-response pathways suggests a likely induction upon heat stress. The general mechanism involves the activation of heat shock factor 1 (HSF1), a master transcriptional regulator of the heat shock response. nih.gov Upon heat-induced protein denaturation, HSF1 is released from its inhibitory complex, trimerizes, and translocates to the nucleus, where it binds to heat shock elements (HSEs) in the promoter regions of target genes, including those encoding for HSPs. nih.govbiorxiv.org It is hypothesized that the promoter region of the gene encoding IAP35 may contain such HSEs, making it a target for HSF1-mediated transcriptional activation.

Table 1: Hypothetical Regulation of IAP35 by Heat Stress
Stress FactorKey MediatorPredicted Effect on IAP35 ExpressionUnderlying Mechanism
Heat ShockHeat Shock Factor 1 (HSF1)UpregulationHSF1 activation and binding to potential Heat Shock Elements (HSEs) in the IAP35 gene promoter. nih.govbiorxiv.org

Oxidative Stress

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.com ROS can cause widespread damage to cellular components, including lipids, DNA, and proteins. mdpi.comturkjgastroenterol.org Consequently, cells have evolved sophisticated mechanisms to counteract oxidative damage.

The regulation of protein expression during oxidative stress is complex and involves multiple signaling pathways. One of the key responses is the unfolded protein response (UPR), which is activated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER), a condition that can be exacerbated by oxidative stress. mdpi.comfrontiersin.org The UPR aims to restore protein folding homeostasis by upregulating chaperones and enzymes involved in protein quality control. ebi.ac.uk

Advanced oxidation protein products (AOPPs) are markers of oxidative damage to proteins. turkjgastroenterol.orgabcam.com The cellular response to such damage often involves the induction of proteins that can either repair or help degrade the damaged molecules. It is plausible that IAP35 expression is modulated by oxidative stress to contribute to the cellular defense machinery, potentially through pathways that sense protein damage and initiate a corrective transcriptional program.

Table 2: Potential Role of IAP35 in Oxidative Stress Response
Stress FactorCellular ConsequencePotential Regulatory Pathway for IAP35Hypothesized Function of IAP35
Oxidative Stress (e.g., elevated ROS)Increased protein misfolding and damage (AOPPs). turkjgastroenterol.orgActivation of the Unfolded Protein Response (UPR) and other stress-sensing pathways. mdpi.comfrontiersin.orgParticipation in protein quality control or degradation of oxidized proteins.

Nutrient Deprivation

Nutrient availability is a critical determinant of cellular growth and survival. Deprivation of essential nutrients, such as amino acids or glucose, triggers a multifaceted stress response. A key cellular process induced by nutrient starvation is autophagy, a catabolic mechanism that involves the sequestration and degradation of cytoplasmic components to recycle nutrients and maintain energy homeostasis. nih.gov

Under conditions of nitrogen starvation, for instance, cells activate autophagy to degrade existing proteins and generate amino acids for the synthesis of new proteins essential for survival. nih.gov The regulation of gene expression under these conditions is tightly controlled to prioritize the production of critical proteins. While specific data on IAP35 is not available, proteins involved in stress adaptation and survival are often subject to regulation by nutrient-sensing pathways, such as the target of rapamycin (B549165) (TOR) and AMP-activated protein kinase (AMPK) pathways. unina.it These pathways can influence transcription and translation to align the cell's proteome with the available nutrient resources.

Table 3: Hypothetical Regulation of IAP35 under Nutrient Deprivation
Stress FactorKey Cellular ResponsePotential Regulatory Pathways for IAP35Predicted Effect on IAP35 Expression
Nutrient Deprivation (e.g., Nitrogen Starvation)Induction of Autophagy. nih.govTOR and/or AMPK signaling pathways. unina.itExpression may be modulated to support cellular survival and adaptation.

Iap35 Protein in the Context of Disease Mechanisms

Mechanistic Contributions of IAP35 Protein to Oncogenesis

The role of IFI35 in cancer is context-dependent, with studies pointing towards it acting as both a tumor promoter and a suppressor in different malignancies. Its impact on cancer progression is intricately linked to its influence on cell survival, proliferation, and the tumor microenvironment.

Overexpression or Dysregulation of IFI35 Protein in Malignancies

Conversely, in colorectal cancer (CRC), higher IFI35 expression is positively correlated with increased infiltration of cytotoxic CD8+ T cells and is predictive of a better patient outcome, suggesting a tumor-suppressive role in this context. nih.gov The role of IFI35 in other cancers, such as breast and esophageal cancer, is also an area of active investigation, with some reports linking higher expression of interferon-stimulated genes, including IFI35, to adverse clinical outcomes following therapy. frontiersin.orgnih.gov In triple-negative breast cancer, high IFI35 expression has been shown to limit antitumor immunity by promoting the secretion of CCL2, which recruits myeloid-derived suppressor cells. nih.gov

Table 1: IFI35 Expression and Prognostic Significance in Various Malignancies

Malignancy IFI35 Expression Status Correlation with Patient Prognosis Reference(s)
Renal Cell Carcinoma (RCC) Significantly increased High expression correlates with poor survival mdpi.com, nih.gov, researchgate.net
Colorectal Cancer (CRC) Variable High expression correlates with better survival nih.gov
Triple-Negative Breast Cancer High expression observed Limits antitumor immunity, suggesting poor prognosis nih.gov
Esophageal Squamous Cell Carcinoma (ESCC) Elevated Implicated as a potential biomarker frontiersin.org

IFI35 Protein's Role in Tumor Cell Survival and Proliferation

IFI35 exerts direct and indirect effects on the survival and proliferation of tumor cells. In renal cancer cell lines, the knockdown of IFI35 via shRNA suppressed malignant behaviors; it inhibited cell proliferation and invasion while promoting apoptosis (programmed cell death). mdpi.comnih.gov This suggests that in RCC, IFI35 functions as a tumor-promoting gene by fostering the survival and growth of cancer cells. mdpi.com The mechanism appears to involve the inhibition of autophagy, a cellular recycling process that can suppress tumor growth. mdpi.comnih.gov

In contrast, the protein's role in colorectal cancer appears to be mediated through the immune system rather than by directly acting on the cancer cells. nih.gov In this setting, tumor-secreted IFI35 was found to promote the proliferation and cytotoxic activity of anti-tumor CD8+ T cells. nih.gov By enhancing the immune system's ability to fight the cancer, IFI35 indirectly suppresses tumor growth. nih.gov This highlights the protein's dual functionality, where its ultimate effect on tumor progression can be dictated by the specific cancer type and the surrounding tumor microenvironment. Some studies have also noted that IFI35 can counteract the pro-apoptotic effects of its binding partner, N-myc and STAT interactor (Nmi), thereby promoting cell survival. nih.gov

Modulation of Therapeutic Resistance Pathways by IFI35 Protein

The expression of IFI35 has been implicated in the response of tumors to therapy, particularly radiotherapy. In colorectal cancer cells, the upregulation of IFI35 was found to significantly increase radiosensitivity. frontiersin.orgresearchgate.net Following irradiation, cells with higher levels of IFI35 showed inhibited proliferation and colony formation, alongside increased apoptosis. researchgate.net Conversely, downregulation of IFI35 was associated with reduced sensitivity to radiation. researchgate.net This suggests that IFI35 could be a key regulator of radiosensitivity in CRC and a potential target for overcoming radiation resistance. nih.gov

However, in the context of breast cancer, the picture may be different. One study reported that a higher expression of a group of interferon-stimulated genes, which included IFI35, was predictive of an adverse clinical outcome after both radiation and chemotherapy. nih.gov This discrepancy underscores that the influence of IFI35 on therapeutic resistance is likely complex and dependent on the specific cancer histology and treatment modality. Its broader role in modulating resistance to various chemotherapeutic agents is not yet fully characterized and remains an important area for future research.

IFI35 Protein in Immunological Disorders

IFI35 is a key regulatory molecule in the innate immune system. Its function is deeply intertwined with inflammatory signaling, and its dysregulation is linked to the pathogenesis of several autoimmune and inflammatory conditions.

Dysregulation of Immune Cell Signaling

IFI35 acts as a pivotal regulator of multiple immune signaling pathways. As an interferon-stimulated gene, its expression is closely tied to the JAK-STAT signaling cascade, which is fundamental for immune responses. nih.govnih.gov The protein has been shown to negatively regulate antiviral signaling by interacting with and suppressing the activation of the RNA sensor RIG-I. karger.comnih.gov

Furthermore, IFI35 can be released from cells like macrophages during injury or infection, where it functions extracellularly as a Damage-Associated Molecular Pattern (DAMP). nih.govuniprot.orgnih.gov In this role, extracellular IFI35 activates adjacent immune cells, such as macrophages, by binding to Toll-like receptor 4 (TLR4). nih.govuniprot.org This binding triggers the activation of the NF-κB signaling pathway, a master regulator of inflammation, leading to the production and release of pro-inflammatory cytokines. nih.govnih.gov In the context of colorectal cancer immunity, IFI35 has been shown to promote the proliferation and function of CD8+ T cells through the PI3K/AKT/mTOR signaling pathway. nih.gov

Contribution to Inflammatory Conditions

By acting as a DAMP, IFI35 can trigger and exacerbate inflammatory responses, contributing to the pathology of both acute and chronic inflammatory diseases. nih.govnih.govnih.gov This pro-inflammatory function has been observed in conditions like sepsis and acute liver injury, where released IFI35 amplifies the inflammatory cascade. nih.gov In acute ischemic stroke, IFI35 is released in the brain and aggravates neuroinflammation and subsequent neural injury by activating the TLR4/NF-κB/NLRP3 inflammasome signaling pathway in microglia. nih.gov

IFI35 has also been identified as a biologically relevant molecule in several chronic autoimmune disorders. nih.gov Research has shown that IFI35 is significantly upregulated in patients with untreated Multiple Sclerosis (MS), Lupus Nephritis (LN), and Rheumatoid Arthritis (RA). nih.govnih.gov This upregulation suggests its involvement in the innate immunity-dependent inflammation that drives these organ-specific chronic diseases. nih.gov In patients with MS undergoing interferon therapy, the elevated levels of IFI35 were observed to normalize, further linking its expression to disease activity and therapeutic response. nih.govnih.gov

Table 2: Role of IFI35/IFP35 in Immunological and Inflammatory Disorders

Disease/Condition Role of IFI35/IFP35 Key Mechanism(s) Reference(s)
Multiple Sclerosis (MS) Upregulated in untreated patients; marker of neuroinflammation Acts as a DAMP, promotes innate immunity-dependent inflammation nih.gov, nih.gov, researchgate.net
Lupus Nephritis (LN) Upregulated Contributes to inflammatory response nih.gov, nih.gov, nih.gov
Rheumatoid Arthritis (RA) Upregulated Contributes to inflammatory response nih.gov, nih.gov, researchgate.net
Acute Ischemic Stroke Released in the brain, aggravates neuroinflammation and injury Acts as a DAMP, activates TLR4/NF-κB/NLRP3 signaling nih.gov
Sepsis / Acute Liver Injury Released into circulation, enhances inflammation Acts as a DAMP, activates macrophages via TLR4 nih.gov

Potential Roles of IAP35 (VPS35) Protein in Other Pathological States

Emerging evidence strongly implicates the dysfunction of Vacuolar Protein Sorting 35 (VPS35), a crucial component of the retromer complex, in the pathogenesis of several protein misfolding disorders, most notably neurodegenerative diseases. The retromer complex is essential for the sorting and trafficking of transmembrane proteins from endosomes to the trans-Golgi network, a process vital for cellular quality control and the prevention of protein aggregation. wikipedia.org Disruptions in this pathway, often due to mutations or reduced expression of VPS35, can lead to the accumulation of misfolded proteins, a hallmark of many debilitating neurological conditions. wikipedia.orgnih.gov

Neurodegenerative Diseases as Protein Misfolding Disorders

Neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD) are fundamentally characterized by the progressive accumulation and aggregation of misfolded proteins. wikipedia.org In AD, these are primarily amyloid-beta (Aβ) peptides and hyperphosphorylated tau protein, while in PD, the key pathological protein is α-synuclein. nih.govroyalsocietypublishing.org The proper functioning of cellular machinery responsible for protein clearance, including the endosomal-lysosomal and autophagic pathways, is critical in preventing the buildup of these toxic protein species. VPS35 plays a pivotal role in these quality control mechanisms. neurology.orgresearchgate.net

Mechanistic Link of VPS35 to Protein Misfolding in Parkinson's Disease

A significant breakthrough in understanding the genetic basis of Parkinson's disease was the identification of a missense mutation, D620N, in the VPS35 gene, which is linked to late-onset, autosomal dominant PD. nih.govnih.gov This mutation has been shown to disrupt the normal function of the retromer complex, leading to a cascade of events that promote neurodegeneration.

One of the key mechanisms involves the impaired degradation of α-synuclein. royalsocietypublishing.org Studies have demonstrated that VPS35 deficiency or the presence of the D620N mutation can impair the sorting of lysosomal enzymes, such as cathepsin D, which are necessary for breaking down α-synuclein. nih.gov Furthermore, the D620N mutation has been found to disrupt the sorting of LAMP2a, a receptor crucial for chaperone-mediated autophagy, a pathway responsible for the selective degradation of proteins like α-synuclein. royalsocietypublishing.org The expression of certain VPS35 variants, such as R524W, has been shown to result in the accumulation of intracellular α-synuclein-positive aggregates. nih.gov

Beyond α-synuclein, VPS35 mutations also impact mitochondrial health. The D620N mutation can lead to mitochondrial fragmentation and dysfunction, which are also characteristic features of PD pathology. arizona.edu This occurs through an increased interaction with dynamin-like protein 1 (DLP1), leading to enhanced turnover of mitochondrial DLP1 complexes. arizona.edu

Mechanistic Link of VPS35 to Protein Misfolding in Alzheimer's Disease

In the context of Alzheimer's disease, reduced levels of VPS35 have been observed, suggesting a role in the sporadic form of the disease. nih.gov The primary mechanism linking VPS35 to AD involves the trafficking and processing of the amyloid precursor protein (APP). nih.govovid.com The retromer complex, with VPS35 as its core component, is responsible for retrieving APP from endosomes and trafficking it back to the trans-Golgi network. nih.gov This retrieval process prevents APP from entering the amyloidogenic pathway, where it is cleaved by β- and γ-secretases to produce the toxic Aβ peptide. ovid.com

When VPS35 function is compromised, more APP is available for cleavage in endosomes, leading to increased Aβ production. nih.gov Studies have shown that VPS35 deficiency leads to increased co-localization of APP with BACE1, the β-secretase enzyme, in neuronal processes. nih.gov

Furthermore, VPS35 is implicated in the clearance of the tau protein. nih.gov Deficiencies in VPS35 have been linked to the improper handling of tau, contributing to its accumulation and the formation of neurofibrillary tangles, another key pathological hallmark of AD. nih.gov

Table 1: Role of VPS35 in Protein Misfolding Disorders

DiseaseMisfolded Protein(s)Role of VPS35Key Mechanistic Links
Parkinson's Disease α-synuclein- Regulation of α-synuclein degradation- Maintenance of mitochondrial homeostasis- Impaired sorting of lysosomal enzymes (e.g., cathepsin D) nih.gov- Disruption of chaperone-mediated autophagy via LAMP2a missorting royalsocietypublishing.org- Increased mitochondrial fission through interaction with DLP1 arizona.edu
Alzheimer's Disease Amyloid-beta (Aβ), Tau- Regulation of APP trafficking and processing- Clearance of tau protein- Retrieval of APP from the amyloidogenic pathway nih.govovid.com- Reduced VPS35 levels lead to increased Aβ production nih.govnih.gov- Improper handling and accumulation of tau protein nih.gov

Table 2: Impact of VPS35 Dysfunction on Cellular Processes in Protein Misfolding Disorders

Cellular ProcessConsequence of VPS35 DysfunctionAssociated Disease(s)
Endosomal-Lysosomal Pathway - Impaired degradation of aggregated proteins- Accumulation of toxic protein speciesParkinson's Disease, Alzheimer's Disease
Autophagy - Reduced autophagosome formation- Defective clearance of cellular debris and misfolded proteinsParkinson's Disease
Mitochondrial Dynamics - Increased mitochondrial fragmentation- Mitochondrial dysfunction and cell deathParkinson's Disease
Protein Trafficking - Missorting of transmembrane proteins (e.g., APP, LAMP2a)- Altered cellular signalingAlzheimer's Disease, Parkinson's Disease

Advanced Research Methodologies and Approaches for Studying Iap35 Protein

Structural Biology Techniques Applied to IFI35 Protein

The precise three-dimensional structure of IFI35 remains to be determined, and a 2021 review noted that techniques such as small-angle scattering or Nuclear Magnetic Resonance (NMR) had not been applied to the protein nih.gov. However, understanding the principles of these structural biology techniques is crucial for interpreting future research on IFI35 and its complexes.

X-ray Crystallography of IFI35 Protein and Its Complexes

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a protein libretexts.orgyoutube.com. The process involves crystallizing the protein of interest, a step that remains a significant bottleneck for many proteins libretexts.org. Once suitable crystals are obtained, they are exposed to a beam of X-rays. The resulting diffraction pattern is used to calculate the positions of atoms within the crystal, generating a detailed three-dimensional model of the protein youtube.com.

For a protein like IFI35, which is known to form homodimers and heterodimers with partners such as N-myc-interactor (Nmi) nih.govresearchgate.netasm.org, X-ray crystallography could provide invaluable insights into the interfaces of these interactions. By crystallizing IFI35 in complex with its binding partners, researchers could visualize the specific amino acid residues that mediate these associations, offering a deeper understanding of how these complexes assemble and function.

Nuclear Magnetic Resonance (NMR) Spectroscopy for IFI35 Protein Dynamics

NMR spectroscopy is a technique that provides information about the structure and dynamics of proteins in solution, which is closer to their native physiological state nih.gov. This method is particularly well-suited for studying proteins that may be difficult to crystallize or that have intrinsically disordered regions nih.gov.

Given that IFI35's structure has not been fully defined and it participates in dynamic complex formations, NMR would be an ideal tool for its study nih.gov. NMR could be used to probe the flexibility of different domains within IFI35, identify regions that become structured upon binding to other proteins, and map the interaction surfaces with its various partners.

Cryo-Electron Microscopy (Cryo-EM) for IFI35 Protein Assemblies

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of large protein complexes and assemblies that are often intractable by other methods youtube.com. The process involves flash-freezing the purified protein complexes in a thin layer of vitreous ice and then imaging them with an electron microscope youtube.com. Computational methods are then used to reconstruct a 3D model from thousands of 2D images youtube.com.

Proteomic and Interactomic Analyses of IFI35 Protein

While high-resolution structural studies are pending, significant progress has been made in understanding the cellular context of IFI35 through proteomic and interactomic approaches. These methods have been instrumental in identifying its binding partners and post-translational modifications.

Identification of IFI35 Protein-Interacting Partners (Interactome Mapping)

Several studies have focused on mapping the interactome of IFI35 to elucidate its biological functions. Techniques such as yeast two-hybrid screening and co-immunoprecipitation have been employed to identify proteins that physically associate with IFI35 nih.govasm.org. These studies have revealed that IFI35 is a hub for protein-protein interactions, connecting with various cellular and viral proteins.

The major interacting partner of IFI35 is the N-myc-interactor (Nmi), with which it forms a stable, high molecular mass complex nih.govnih.govwikigenes.org. This interaction is mediated by the Nmi/IFP35 homology domains (NIDs) present in both proteins and is crucial for preventing the proteasome-mediated degradation of IFI35 nih.govasm.org. Other identified interacting partners include transcription factors and signaling molecules, highlighting IFI35's role in regulating innate immunity and inflammatory responses.

Table 1: Known Interacting Partners of IFI35 Protein
Interacting ProteinFunction of InteractorSignificance of Interaction
N-myc-interactor (Nmi)Co-activator for transcription factors (e.g., STATs)Forms a stable complex, prevents IFI35 degradation, and regulates innate antiviral response. nih.govnih.govasm.org
Basic Leucine (B10760876) Zipper Transcription Factor (BATF)Transcription factor in the AP-1 familyForms complexes with IFI35, potentially modulating transcriptional regulation. nih.govresearchgate.net
Retinoic acid-inducible gene I (RIG-I)Cytosolic pattern recognition receptor for viral RNAIFI35 interacts with and negatively regulates RIG-I activation. nih.govasm.orgkarger.com
Casein kinase 2-interacting protein-1 (CKIP-1)Signaling modulatorInvolved in cytokine signaling and serves as a physiological regulator of the IFI35-Nmi complex. nih.govasm.orgnih.gov
Bovine Tas (BTas)Viral transactivator of Bovine Foamy VirusIFI35 interacts with BTas, inhibiting viral gene transcription and replication. nih.govasm.org
Influenza A Virus (IAV) NS1 ProteinViral non-structural protein, antagonist of host immune responseIFI35 binds to NS1, leading to a mutual antagonism that can impact the host antiviral response. asm.org
Signal Transducer and Activator of Transcription 1 (STAT1)Transcription factor crucial for interferon signalingInteraction may function to reduce STAT1 transcriptional activity as a negative feedback mechanism. nih.gov

Mass Spectrometry-Based Characterization of IFI35 Protein Modifications

Mass spectrometry is a key technique for identifying and characterizing post-translational modifications (PTMs) on proteins. PTMs are crucial for regulating protein function, localization, and stability. For IFI35, several PTMs have been identified that play a significant role in its activity.

Phosphorylation: Studies have shown that IFI35 is a phosphoprotein. Its phosphorylation state is dynamic and is affected by interferon stimulation. The formation of the IFI35-Nmi complex has been shown to correlate with the dephosphorylation of IFI35 wikigenes.orguniprot.org. This suggests that phosphorylation may regulate the assembly and disassembly of this complex, thereby controlling IFI35's stability and function.

Ubiquitination: IFI35 is involved in the regulation of other proteins through ubiquitination. It has been demonstrated that IFI35 promotes the K48-linked ubiquitination of RIG-I, which targets RIG-I for proteasomal degradation nih.govasm.org. This is a mechanism by which IFI35 negatively regulates the innate antiviral response. Conversely, the interaction between IFI35 and Nmi is stabilized by K63-linked polyubiquitin chains conjugated on Nmi by the E3 ubiquitin ligase TRIM21, which enhances the negative regulatory function of the complex nih.gov.

Table 2: Post-Translational Modifications Associated with IFI35 Protein
ModificationDescriptionFunctional Consequence
PhosphorylationIFI35 can be phosphorylated. Dephosphorylation is correlated with its association with Nmi. wikigenes.orguniprot.orgRegulates the formation of the IFI35-Nmi complex and likely influences IFI35 stability and function. wikigenes.org
Ubiquitination (Regulation of other proteins)IFI35 promotes K48-linked ubiquitination of the RIG-I protein. nih.govasm.orgTargets RIG-I for proteasomal degradation, leading to negative regulation of the innate antiviral signaling pathway. nih.gov
Ubiquitination (Regulation of IFI35-Nmi complex)The IFI35-Nmi complex is stabilized by K63-linked polyubiquitination of Nmi by TRIM21. nih.govEnhances the stability and negative regulatory function of the IFI35-Nmi complex on the innate antiviral response. nih.gov

Computational Approaches for Predicting IAP35 Protein Interactions and Structures

Computational biology provides essential tools for predicting the three-dimensional structure and potential interaction partners of a novel protein like IAP35, guiding subsequent experimental validation. These in silico methods leverage the vast amount of existing biological data to generate hypotheses about a protein's function based on its amino acid sequence.

Structure Prediction: Predicting the 3D structure of IAP35 is a critical first step, as structure dictates function. 310.ai Modern approaches, particularly those driven by artificial intelligence (AI) and deep learning, have revolutionized structural biology. mdpi.com Methods like homology modeling, threading, and ab initio modeling are employed. mdpi.com State-of-the-art AI-driven tools such as AlphaFold and RoseTTAFold can predict protein structures with near-experimental accuracy directly from the amino acid sequence. mdpi.comnih.gov These models analyze multiple sequence alignments and co-evolutionary data to infer spatial proximities between amino acids, resulting in a highly accurate 3D model. 310.ai The predicted structure of IAP35 would provide insights into its domain organization, potential active sites, and surfaces that could be involved in molecular interactions.

Interaction Prediction: Identifying the proteins with which IAP35 interacts (its "interactome") is crucial for understanding its cellular role. nih.gov Computational methods for predicting protein-protein interactions (PPIs) are broadly categorized as sequence-based, structure-based, and network-based. mdpi.com Sequence-based methods may look for co-occurrence of genes or conserved sequence motifs. nih.gov Structure-based methods, which would utilize the predicted 3D model of IAP35, involve protein docking simulations to assess the physical and chemical complementarity between IAP35 and potential binding partners. mdpi.com

Furthermore, numerous databases and tools aggregate known and predicted interactions. For instance, the STRING database integrates information from experimental data, computational predictions, and text mining to generate comprehensive PPI networks. youtube.com By inputting the IAP35 sequence, researchers could generate a preliminary network of likely functional partners, guiding further investigation. youtube.com

Table 1: Computational Tools for IAP35 Protein Analysis
MethodologyTool/Platform ExamplePrimary Application for IAP35Principle
Structure PredictionAlphaFoldPredicting the 3D structure from the amino acid sequence. ebi.ac.ukDeep learning-based analysis of multiple sequence alignments and co-evolutionary data. nih.gov
Structure PredictionRoseTTAFoldGenerating a 3D model of IAP35. mdpi.comA 'three-track' neural network that simultaneously considers sequence, amino acid interplay, and 3D configurations. mdpi.com
Interaction PredictionSTRINGIdentifying potential IAP35 interaction partners and functional networks. youtube.comIntegrates data from experimental evidence, genomic context, and literature to score interactions. youtube.com
Interaction PredictionDeep Learning ModelsPredicting PPIs based on sequence features alone. youtube.comUses neural networks (e.g., autoencoders) to learn high-level features from protein sequences to classify pairs as interacting or non-interacting. youtube.com

Genetic and Biochemical Manipulations for IAP35 Protein Research

To experimentally probe the function of IAP35, its gene can be manipulated in cells and organisms, and the protein itself can be produced and purified for biochemical studies.

Gene Editing and Knockout Models for IAP35 Protein Studies

Gene editing technologies, most notably CRISPR-Cas9, have transformed the ability to study gene function. harvard.edu To investigate the role of IAP35, researchers could create knockout (KO) models where the gene encoding IAP35 is permanently inactivated. nih.gov

This can be achieved in cultured cell lines or by generating genetically engineered animal models, such as knockout mice. mdpi.comcyagen.com The CRISPR-Cas9 system can be programmed with a guide RNA specific to the IAP35 gene to create a double-strand break in the DNA. youtube.com The cell's natural DNA repair mechanisms often introduce small insertions or deletions at the cut site, leading to a frameshift mutation that prevents the production of a functional IAP35 protein. youtube.com

By comparing the phenotype of these IAP35-knockout cells or animals to their wild-type counterparts, researchers can infer the protein's function. mdpi.com For example, if IAP35 is an inhibitor of apoptosis, its knockout might lead to increased spontaneous cell death. Conditional knockout models can also be generated, allowing the IAP35 gene to be deleted at a specific time or in a specific tissue, which is useful for studying genes that may be essential for embryonic development. mdpi.com

Table 2: Gene Editing and Knockout Model Approaches for IAP35
Model SystemTechniqueKey AdvantagePotential Application for IAP35 Study
Cultured Human Cells (e.g., HEK293)CRISPR-Cas9 KnockoutFast, high-throughput screening.Rapidly assess the role of IAP35 in specific cellular pathways (e.g., apoptosis, signaling).
Mouse Model (Constitutive KO)CRISPR-based microinjection in zygotesAllows for systemic, whole-organism study of IAP35 function. nih.govInvestigate the role of IAP35 in development, physiology, and disease.
Mouse Model (Conditional KO)Cre-Lox SystemTissue-specific or time-specific gene deletion. mdpi.comStudy the function of IAP35 in a specific organ (e.g., the heart) or at a particular life stage, avoiding potential embryonic lethality.

Recombinant Protein Expression and Purification Strategies for IAP35 Protein

To study the biochemical properties of IAP35 directly, it is necessary to produce large quantities of the pure protein. This is achieved through recombinant protein expression, where the gene for IAP35 is cloned into an expression vector and introduced into a host organism. creativebiomart.net

Commonly used expression systems include bacteria (E. coli), yeast, insect cells, and mammalian cells. avivasysbio.com The choice of system depends on factors like required yield, cost, and the need for post-translational modifications. For a human protein like IAP35, a mammalian system such as HEK293 or CHO cells might be preferred to ensure proper folding and modifications. ipatherapeutics.com

Once expressed, the IAP35 protein must be purified from the host cell lysate. A common strategy is to express the protein with an affinity tag (e.g., a polyhistidine-tag or GST-tag). youtube.com This tag allows the protein to be selectively captured on a chromatography column containing a resin that specifically binds the tag (e.g., a nickel-NTA resin for His-tagged proteins). chondrex.com After washing away contaminants, the purified IAP35 protein can be eluted. sigmaaldrich.com Further purification steps, such as ion-exchange or size-exclusion chromatography, may be used to achieve high purity. chondrex.com

Table 3: Comparison of Recombinant Expression Systems for IAP35
Expression SystemAdvantagesDisadvantagesBest Suited For
E. coliHigh yield, low cost, rapid growth. avivasysbio.comLack of post-translational modifications, potential for protein misfolding (inclusion bodies). avivasysbio.comProducing large quantities of IAP35 for structural studies or antibody generation.
Yeast (P. pastoris)High yield, capable of some post-translational modifications, cost-effective.Different glycosylation patterns than mammalian cells.Large-scale production where some modifications are needed.
Mammalian Cells (HEK293, CHO)Proper protein folding and human-like post-translational modifications. ipatherapeutics.comLower yield, higher cost, slower growth.Producing functionally active IAP35 for in vitro assays requiring native protein structure.

In Vitro and In Vivo Functional Assays for IAP35 Protein Activity

With purified recombinant IAP35 and cellular or animal models, its function can be tested directly.

In Vitro Assays: These are experiments conducted in a controlled environment outside of a living organism, such as in a test tube. nih.gov If IAP35 were predicted to be an enzyme, its activity could be measured by providing it with a substrate and quantifying the product. If it is suspected to be a DNA-binding protein, an electrophoretic mobility shift assay (EMSA) or newer methods like Amplified Luminescence Proximity Homogenous Assay (AlphaScreen®) could be used to confirm its interaction with specific DNA sequences. nih.gov To study its role in apoptosis, purified IAP35 could be added to cell-free extracts that reconstitute the caspase cascade to see if it inhibits caspase activity.

In Vivo Assays: These assays are performed within a living organism to understand the protein's function in a natural context. Using the IAP35 knockout mouse model, researchers could challenge the animals with specific stimuli to uncover a phenotype. For example, if IAP35 is involved in immunity, the KO mice could be exposed to a pathogen, and their immune response would be compared to wild-type mice. Cellular in vivo assays could involve overexpressing IAP35 in cells and then treating them with an apoptotic stimulus (like a chemotherapy drug) to see if the protein provides a protective effect.

Table 4: Example Functional Assays for IAP35
Assay TypeExample AssayHypothetical IAP35 Function Being TestedDescription
In VitroCaspase Activity AssayInhibition of ApoptosisPurified recombinant IAP35 is incubated with active caspase enzymes and a fluorogenic substrate. A reduction in fluorescence indicates inhibition.
In VitroAlphaScreen® Protein-DNA Binding AssayTranscription Factor ActivityA highly sensitive assay to quantify the interaction between purified IAP35 and a specific biotinylated DNA sequence in a microplate format. nih.gov
In VivoPhenotypic Analysis of KO MicePhysiological RoleIAP35 knockout mice are monitored for developmental abnormalities, changes in lifespan, or altered responses to stress or disease models. nih.gov
In Vivo (Cell-based)Cell Viability AssayCell Survival RegulationCells overexpressing IAP35 are treated with a cytotoxic agent. Increased cell survival compared to control cells would indicate a pro-survival function.

Systems Biology Approaches for Understanding IAP35 Protein Networks

Systems biology aims to understand the broader context in which a protein operates by integrating large-scale datasets to model entire biological networks. nih.gov Rather than studying IAP35 in isolation, this approach places it within the complex web of interactions that govern cellular behavior. nih.gov

To build a systems-level understanding of IAP35, researchers would employ high-throughput "omics" technologies. For example, transcriptomics (using RNA-seq) could be performed on IAP35 knockout cells to see how the expression of thousands of other genes changes in its absence. Proteomics (using mass spectrometry) could identify changes in the levels of other proteins or identify proteins that are physically associated with IAP35 in the cell (co-immunoprecipitation followed by mass spectrometry).

This data can then be integrated using bioinformatics tools to construct regulatory and signaling networks. mdpi.com Databases like InnateDB, which focuses on the immune system, can be used to see if IAP35 and its interacting partners are enriched in specific signaling pathways. innatedb.com This network-based analysis can reveal emergent properties and functions of IAP35 that would not be apparent from studying the protein alone, potentially linking it to specific diseases or cellular processes. nih.gov

Table 5: Systems Biology Approaches for IAP35 Network Analysis
Omics TechnologyData GeneratedBioinformatics Tool/DatabaseInsight Gained about IAP35
Transcriptomics (RNA-Seq)Differential gene expression in IAP35 KO vs. WT cells.Pathway Analysis Tools (e.g., Pathway-Express)Identifies signaling or metabolic pathways transcriptionally regulated by IAP35. nih.gov
Proteomics (Mass Spectrometry)Changes in protein abundance; lists of co-precipitated proteins.Network Visualization Software (e.g., Cytoscape)Constructs a physical interaction map for IAP35 and identifies protein complexes.
Interactome MappingLarge-scale protein-protein interaction data.InnateDB, Gene Ontology (GO) AnalysisDetermines if the IAP35 network is statistically over-represented in specific biological processes or pathways, such as innate immunity. innatedb.com

Future Directions and Emerging Concepts in Iap35 Protein Research

Unraveling Undiscovered Functions and Pathways of IAP Proteins

While IAPs are well-known for their role in apoptosis and NF-κB signaling, research is expanding to uncover their involvement in other cellular pathways. nih.govnih.gov Future investigations are focused on elucidating the functions of IAPs in processes such as autophagy, cell migration, and innate immunity. nih.govnih.gov The interplay between IAPs and these pathways is complex; for instance, IAPs can influence autophagy, a cellular degradation process, which in turn can modulate cell death and survival. nih.gov Understanding these connections is crucial, as they could reveal novel points of intervention for various diseases.

Emerging evidence also suggests that IAPs participate in signaling cascades beyond their established roles. For example, their E3 ligase activity allows them to "tag" other proteins with ubiquitin, altering their function or leading to their degradation. nih.govnih.gov Identifying the full range of proteins targeted by IAPs (their "substrates") is a major goal that will likely reveal currently unknown cellular functions and regulatory networks.

Elucidating Novel Regulatory Mechanisms of IAP Proteins

The regulation of IAP expression and activity is critical for maintaining cellular homeostasis. Future research aims to uncover new layers of this regulation. This includes investigating post-translational modifications (PTMs) beyond ubiquitination, such as phosphorylation and SUMOylation, which can fine-tune IAP function in response to cellular stress or signals.

Another area of intense investigation is the epigenetic regulation of IAP genes. Understanding how factors like DNA methylation and histone modification control the expression of IAP family members in different tissues and disease states could provide insights into how cancer cells, for example, overexpress these proteins to gain a survival advantage. nih.gov Furthermore, the role of non-coding RNAs, such as microRNAs, in controlling IAP expression is an emerging field that promises to reveal new therapeutic targets. frontiersin.org

Advancements in Methodologies for High-Resolution Analysis of IAP Proteins

Progress in understanding IAP biology is closely linked to technological advancements. High-resolution structural biology techniques, particularly cryo-electron microscopy (cryo-EM), are becoming powerful enough to solve the structures of smaller proteins and protein complexes, including those in the ~35-100 kDa range. semanticscholar.org These methods are crucial for visualizing how IAPs interact with their binding partners and inhibitors, which can guide the design of more specific drugs.

In proteomics, top-down mass spectrometry is improving the analysis of intact proteins, allowing for a comprehensive characterization of PTMs that are critical for IAP function. nih.govyoutube.com Higher resolution instruments are enhancing the ability to identify and quantify different forms of IAPs (proteoforms), providing a more detailed picture of how these proteins are regulated. youtube.com

Table 1: Advanced Methodologies in IAP Research
MethodologyApplication in IAP ResearchPotential Insights
Cryo-Electron Microscopy (Cryo-EM)Determining the 3D structure of IAPs and their complexes with other proteins (e.g., caspases, signaling molecules). semanticscholar.orgReveals precise molecular interactions, mechanisms of inhibition, and provides a template for structure-based drug design.
Top-Down Mass SpectrometryIdentifying and quantifying different proteoforms of IAPs, including various post-translational modifications. nih.govyoutube.comProvides a complete picture of IAP regulation and heterogeneity in cells and tissues.
CRISPR-based Genetic ScreeningSystematically identifying genes that interact with IAPs or modulate sensitivity to IAP inhibitors.Uncovers novel genetic dependencies and pathways related to IAP function, identifying new therapeutic targets.
Single-Cell RNA SequencingAnalyzing the expression of IAP family members and related pathway components in individual cells within a complex tissue (e.g., a tumor).Reveals cellular heterogeneity in IAP expression and signaling, which can explain differential responses to therapy.

Strategic Targeting of IAP Proteins in Disease Mechanisms (Mechanistic Research Only)

Given that IAPs are frequently overexpressed in cancer, they are attractive therapeutic targets. nih.govnih.gov The primary strategy involves developing molecules that mimic the natural IAP antagonist, SMAC/DIABLO. nih.govnih.gov These "SMAC mimetics" (e.g., Xevinapant, Birinapant) bind to IAPs and promote their degradation, thereby removing the brakes on apoptosis and sensitizing cancer cells to other treatments. mdpi.com

Mechanistic research is focused on understanding precisely how these compounds work and why some cancers are more sensitive to them than others. Studies are exploring how targeting IAPs impacts the tumor microenvironment, including immune cells. nih.gov For example, inhibiting IAPs can trigger inflammatory signaling pathways that may enhance the anti-tumor immune response, suggesting a powerful combination with immunotherapies. nih.govyoutube.com Future strategies also include the development of PROTACs (Proteolysis Targeting Chimeras) designed to specifically induce the degradation of IAPs like survivin, offering a highly targeted approach. news-medical.net

Comparative Studies of IAP Proteins Across Species

IAPs are an evolutionarily conserved family of proteins found in organisms from viruses to mammals. nih.gov Comparative studies across different species provide valuable insights into the fundamental functions of these proteins. By examining the structure and function of IAP orthologs in organisms like fruit flies (Drosophila melanogaster) and nematodes (Caenorhabditis elegans), researchers can uncover core, conserved roles in development and cell death regulation. This evolutionary perspective helps to distinguish the fundamental, ancestral functions of IAPs from more recently acquired roles in mammals, such as their complex involvement in the immune system. These studies can also reveal novel interaction partners and regulatory mechanisms that may have been conserved in humans.

Q & A

Q. Table 1: Key Tools for IAP35 Epitope Validation

Tool Application Reference
ProPred-IHLA class I epitope prediction
ELISPOTQuantify T-cell responses to IAP35 peptides
HLA genotyping (PCR-SSO)Stratify patient cohorts by HLA subtype

Q. Table 2: Common Pitfalls in IAP35 Functional Studies

Pitfall Solution
Cross-reactivity of antibodiesValidate with IAP35-knockout controls
Inconsistent peptide purityUse HPLC-purified peptides for assays
Overlooking splice variantsPerform isoform-specific qPCR/RNA-seq

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.